molecular formula C16H15NO3 B14680062 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester CAS No. 39180-38-6

4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester

Cat. No.: B14680062
CAS No.: 39180-38-6
M. Wt: 269.29 g/mol
InChI Key: REJSESURCIXBRC-UHFFFAOYSA-N
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Description

4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, an acetamido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester typically involves the esterification of 4-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 4-Biphenylcarboxylic acid and methanol.

    Reduction: 4-Biphenylmethanol.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may play a role in binding to these targets, while the biphenyl core provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylcarboxylic acid: Lacks the acetamido and methyl ester groups.

    2-Acetamidobiphenyl: Lacks the carboxylic acid and methyl ester groups.

    Methyl 4-biphenylcarboxylate: Lacks the acetamido group.

Uniqueness

4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is unique due to the combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both the acetamido and methyl ester groups allows for diverse chemical reactivity and interactions with biological targets.

Properties

CAS No.

39180-38-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 3-acetamido-4-phenylbenzoate

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15-10-13(16(19)20-2)8-9-14(15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)

InChI Key

REJSESURCIXBRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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